
Tert-butyl 2-(methylamino)acetate
Overview
Description
Tert-butyl 2-(methylamino)acetate: is a chemical compound with the molecular formula C7H15NO2. It is a derivative of glycine and is often used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 2-(Methylamino)acetic acid: This involves the reaction of glycine with formaldehyde and formic acid to produce 2-(methylamino)acetic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(methylamino)acetate can undergo oxidation reactions to form corresponding amides or acids.
Reduction: It can be reduced to produce primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Produces amides or acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or other derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Pharmaceutical Development
Tert-butyl 2-(methylamino)acetate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the creation of complex molecules. For instance, it can be involved in the synthesis of amino acid derivatives and other biologically active compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of reactions, making it particularly useful in controlled synthetic applications .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with methylamine. In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield, allowing for better control over reaction parameters such as temperature and pressure.
Biological Research
Biochemical Pathways
Recent studies have indicated that this compound may play a role in various metabolic processes, particularly those involving amino acid derivatives. Preliminary research suggests that it could influence the secretion of anabolic hormones, making it a candidate for further exploration in pharmacological applications.
Pharmacokinetics and Membrane Permeability
The compound exhibits favorable pharmacokinetic properties, including effective membrane permeability. This characteristic is crucial for drug development, as it enhances the bioavailability of potential therapeutic agents derived from or involving this compound.
Case Studies
Interaction Studies
Research focusing on the interaction of this compound with biological receptors has shown promising results. Initial findings suggest potential interactions with neurotransmitter systems, although comprehensive studies are necessary to fully elucidate these mechanisms.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique steric properties. The following table summarizes notable compounds and their similarity indices:
Compound Name | Similarity Index | Key Features |
---|---|---|
Tert-butyl 2-(ethylamino)acetate | 0.94 | Ethyl group instead of methyl; potential variations in biological activity. |
Di-tert-butyl 2,2'-azanediyldiacetate | 0.94 | Contains two tert-butyl groups; larger steric hindrance may affect reactivity. |
Ethyl 2-(methylamino)acetate hydrochloride | 0.84 | Ethyl instead of tert-butyl; different solubility characteristics. |
This table illustrates how this compound's structural attributes contribute to its distinct reactivity and applications.
Mechanism of Action
Mechanism: Tert-butyl 2-(methylamino)acetate exerts its effects primarily through its role as an intermediate in various chemical reactions. It can participate in esterification, amidation, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Tert-butyl glycine: Another glycine derivative with similar properties.
Methyl 2-(methylamino)acetate: A similar ester with a methyl group instead of a tert-butyl group.
Ethyl 2-(methylamino)acetate: An ester with an ethyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-(methylamino)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .
Biological Activity
Tert-butyl 2-(methylamino)acetate (CAS No. 136088-69-2) is a chemical compound with diverse biological activities. Its structure, characterized by a tert-butyl group attached to a methylaminoacetate moiety, suggests potential applications in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : CHNO
- Molecular Weight : 145.20 g/mol
- Physical State : Liquid
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption; capable of crossing the blood-brain barrier (BBB) .
1. Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.
- In vitro Studies : The compound exhibited moderate antioxidant activity in DPPH radical scavenging assays, indicating its potential to neutralize free radicals .
2. Antimicrobial Activity
The compound's antimicrobial properties have been investigated, particularly against various bacterial strains.
- Efficacy Against Bacteria : The synthesized derivative showed modest antibacterial activity against several Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, while demonstrating lower effectiveness against Gram-positive strains .
Bacterial Strain | Activity Level |
---|---|
Pseudomonas aeruginosa | Moderate |
Escherichia coli | Low |
Klebsiella aerogenes | Low |
Staphylococcus aureus | Moderate |
3. Pharmacokinetics and Drug-Likeness
The drug-likeness of this compound has been assessed using Lipinski's Rule of Five, which evaluates the suitability of compounds for oral bioavailability.
- Key Findings :
Case Studies
Several studies have highlighted the biological relevance of this compound in therapeutic contexts:
- Study on Antioxidant Properties : Research demonstrated that the compound significantly inhibited the formation of conjugated dienes in linoleic acid oxidation assays, outperforming some conventional antioxidants .
- Antimicrobial Efficacy Study : A study reported that increasing concentrations of this compound enhanced its antibacterial activity against Gram-negative bacteria, indicating a dose-dependent response .
Properties
IUPAC Name |
tert-butyl 2-(methylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMOIQAHCMLIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347148 | |
Record name | tert-Butyl sarcosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-81-9 | |
Record name | tert-Butyl sarcosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(methylamino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.